molecular formula C13H9N3O2 B180788 3-Nitro-4-(phenylamino)benzonitrile CAS No. 16588-23-1

3-Nitro-4-(phenylamino)benzonitrile

Cat. No. B180788
CAS RN: 16588-23-1
M. Wt: 239.23 g/mol
InChI Key: FEQBPFGUGQALQK-UHFFFAOYSA-N
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Description

3-Nitro-4-(phenylamino)benzonitrile is a chemical compound with the CAS Number: 16588-23-1 . It has a molecular weight of 239.23 and its IUPAC name is 4-anilino-3-nitrobenzonitrile . The compound is not intended for human or veterinary use but is used for research.


Synthesis Analysis

The synthesis of benzonitriles, including 3-Nitro-4-(phenylamino)benzonitrile, can be achieved by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .


Molecular Structure Analysis

The molecular structure of 3-Nitro-4-(phenylamino)benzonitrile is represented by the InChI code: 1S/C13H9N3O2/c14-9-10-6-7-12 (13 (8-10)16 (17)18)15-11-4-2-1-3-5-11/h1-8,15H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.23 g/mol .

Scientific Research Applications

  • Photolytic Applications : A study by Holm et al. (1976) explored the photolysis of 4-phenyl-1,3,2-oxathiazolylio-5-oxide in ethanol, which leads to the formation of benzonitrile. This research contributes to understanding the mechanism of photolytic reactions involving benzonitrile derivatives (Holm, Harrit, & Toubro, 1976).

  • Corrosion Inhibition : Chaouiki et al. (2018) investigated benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. Their study shows the potential of such compounds in protecting metals from corrosion (Chaouiki et al., 2018).

  • Synthesis of Medical Compounds : In the field of medicinal chemistry, Li Zhi-yu (2012) described the synthesis of the androgen receptor antagonist MDV3100, which involved the use of benzonitrile derivatives. This is crucial for the development of new pharmaceuticals (Li Zhi-yu, 2012).

  • Organic Synthesis and Catalysis : Kanemasa et al. (1992) discussed the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, involving benzonitrile oxide. This research is significant for synthetic organic chemistry (Kanemasa, Nishiuchi, & Wada, 1992).

  • Environmental Studies and Water Treatment : Nödler et al. (2012) examined the microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification, involving aromatic amines like benzonitrile. This is relevant for understanding antibiotic pollution in water cycles (Nödler, Licha, Barbieri, & Pérez, 2012).

  • High-Temperature Polymers : Keller and Dominguez (2005) synthesized a high-temperature resorcinol-based phthalonitrile polymer, incorporating a benzonitrile derivative. This has implications in materials science, particularly in the development of high-performance polymers (Keller & Dominguez, 2005).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4-anilino-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBPFGUGQALQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389457
Record name 3-Nitro-4-(phenylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(phenylamino)benzonitrile

CAS RN

16588-23-1
Record name 3-Nitro-4-(phenylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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